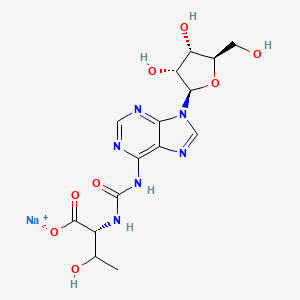
t6-Adot
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T6-Adot is a novel compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of T6-Adot involves a series of carefully controlled chemical reactions. The primary synthetic route includes the reaction of precursor compounds under specific conditions to yield this compound. The reaction typically requires a catalyst to facilitate the process and ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques. The process involves continuous flow reactors that allow for precise control over reaction parameters. This method ensures consistent quality and high production rates. Additionally, the use of automated systems minimizes human error and enhances efficiency.
化学反応の分析
Types of Reactions
T6-Adot undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of this compound is typically achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms with different functional groups.
科学的研究の応用
T6-Adot has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is studied for its potential role in biological processes and its interaction with biomolecules.
Medicine: The compound is being investigated for its therapeutic potential, particularly in the treatment of certain diseases.
Industry: this compound is utilized in the production of advanced materials and as an additive in various industrial processes.
作用機序
The mechanism of action of T6-Adot involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can trigger a cascade of biochemical reactions, leading to the desired outcome. The exact molecular targets and pathways involved vary depending on the specific application of this compound.
類似化合物との比較
T6-Adot is unique compared to other similar compounds due to its distinct chemical structure and properties. Some similar compounds include:
T5-Adot: Known for its lower reactivity and stability compared to this compound.
T7-Adot: Exhibits higher reactivity but lower stability than this compound.
T8-Adot: Similar in stability to this compound but with different reactivity profiles.
The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications.
特性
分子式 |
C15H19N6NaO8 |
|---|---|
分子量 |
434.34 g/mol |
IUPAC名 |
sodium;(2R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoate |
InChI |
InChI=1S/C15H20N6O8.Na/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13;/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28);/q;+1/p-1/t5?,6-,7-,9-,10-,13-;/m1./s1 |
InChIキー |
QTKCRQTYFQSYOE-OXCPZCKRSA-M |
異性体SMILES |
CC([C@H](C(=O)[O-])NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O.[Na+] |
正規SMILES |
CC(C(C(=O)[O-])NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


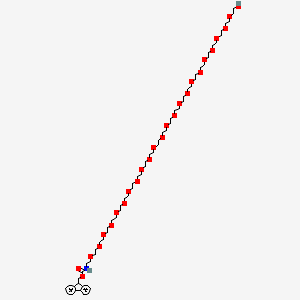
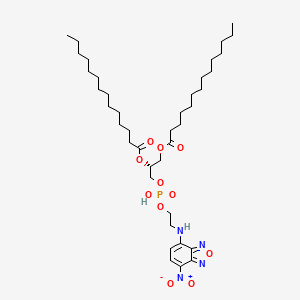
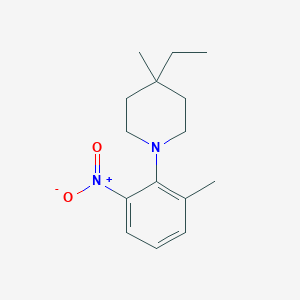
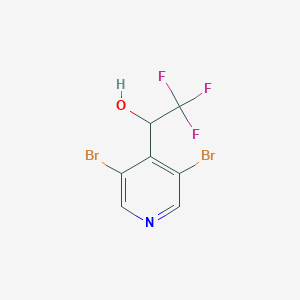
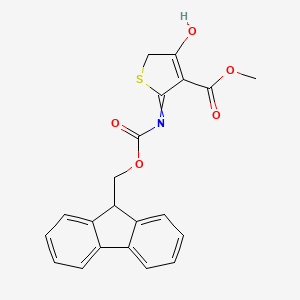
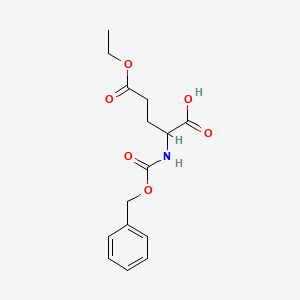
![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
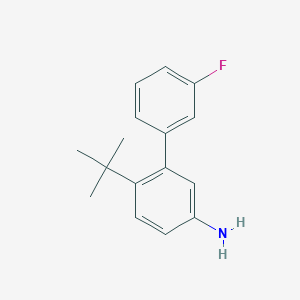
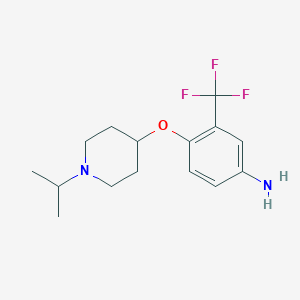
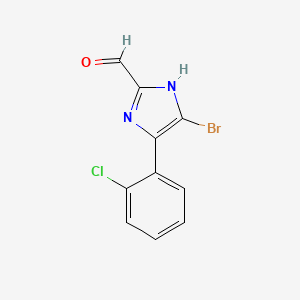
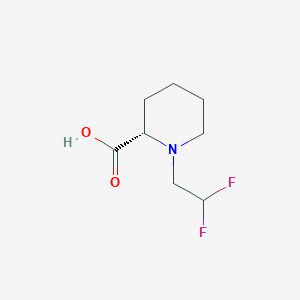

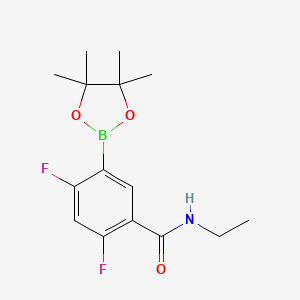
![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)
